Chalcone

Overview

Description

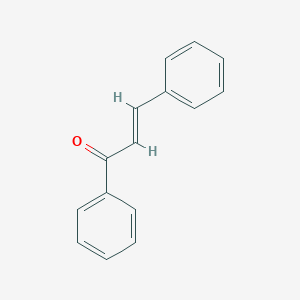

trans-Chalcone: is an organic compound that belongs to the class of chalcones, which are aromatic ketones. It is characterized by the presence of two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system. This compound is known for its yellow crystalline appearance and is widely studied for its diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

Chalcones, also known as (E)-Chalcones, are a group of naturally occurring compounds that have been found to interact with a variety of targets. These include cancer cell lines, pathological microorganisms, parasites, and several signaling molecules and cascades related to disease modification . They are known to inhibit several anticancer targets, including thioredoxin reductase , and tubulin polymerization . They also interact with human serum albumin and cyclooxygenase-2 .

Mode of Action

Chalcones demonstrate their ability to modulate a number of targets through multifaceted and complex underlying mechanisms . For example, they have been shown to disrupt cell membranes . The presence of a reactive α,β-unsaturated carbonyl group in chalcones confers upon them a broad range of pharmacological properties . They have been found to cause significant changes in cell morphology and biochemical/molecular parameters .

Biochemical Pathways

Chalcones affect several biochemical pathways. They have been shown to arrest cell cycle in the G1 phase by decreased expression of cyclin D1, CDK4 (cyclin-dependent kinase 4), and phospho-Rb . They also modulate a number of signaling molecules and cascades related to disease modification .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of chalcones have been studied to understand their drug availability properties . .

Result of Action

The molecular and cellular effects of chalcones’ action are significant. They have been reported to possess many beneficial biological effects including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor, and chemopreventive activities . They have also been shown to trigger significant changes in cell morphology and biochemical/molecular parameters .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chalcones. It is known that chalcones are structurally diverse group of flavonoids and easily allow to cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones . This suggests that their structure and function could be influenced by environmental conditions.

Biochemical Analysis

Biochemical Properties

Chalcone is synthesized by the enzyme this compound Synthase (CHS), which catalyzes the first committed step in the flavonoid biosynthetic pathway . The CHS enzyme interacts with 4-coumaroyl-CoA to produce this compound .

Cellular Effects

The production of this compound in cells leads to the synthesis of flavonoids, which have been shown to have various effects on cellular processes. Flavonoids can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound serves as a critical intermediate in the biosynthesis of flavonoids. The CHS enzyme catalyzes the conversion of 4-coumaroyl-CoA into this compound, which then undergoes cyclization to form a flavonoid .

Metabolic Pathways

This compound is involved in the flavonoid biosynthesis pathway. It interacts with the enzyme CHS, which converts 4-coumaroyl-CoA into this compound, marking the first committed step in the pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Chalcone is typically synthesized through an aldol condensation reaction between benzaldehyde and acetophenone. The reaction is catalyzed by a base, such as sodium hydroxide, in an ethanol solution. The mixture is stirred at room temperature until the product precipitates out .

Industrial Production Methods: In industrial settings, the synthesis of trans-Chalcone follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions: trans-Chalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chalcone epoxides.

Reduction: It can be reduced to form dihydrochalcones.

Substitution: It can undergo electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.

Substitution: Reagents like bromine or nitric acid are used under controlled conditions.

Major Products Formed:

Oxidation: this compound epoxides.

Reduction: Dihydrochalcones.

Substitution: Brominated or nitrated chalcones.

Scientific Research Applications

trans-Chalcone has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It exhibits antimicrobial, anti-inflammatory, and antioxidant properties.

Medicine: It is studied for its potential anticancer, antimalarial, and antiviral activities.

Industry: It is used in the production of liquid crystals, fluorescent materials, and corrosion inhibitors

Comparison with Similar Compounds

cis-Chalcone: Unlike trans-Chalcone, cis-Chalcone is less stable due to steric hindrance.

Flavonoids: trans-Chalcone is a precursor to flavonoids, which have similar biological activities but different structural features.

Isoflavonoids: These compounds are also derived from chalcones and exhibit similar therapeutic properties.

Uniqueness: trans-Chalcone is unique due to its structural simplicity and versatility in undergoing various chemical reactions. Its ability to serve as a precursor for a wide range of biologically active compounds makes it a valuable compound in both research and industrial applications .

Biological Activity

Chalcone, a class of compounds characterized by the presence of an α,β-unsaturated carbonyl system, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various biological activities of this compound, including its antibacterial, antifungal, anti-inflammatory, anticancer, and other therapeutic properties. The synthesis methods and structure-activity relationships (SAR) are also reviewed.

Structure and Synthesis

Chalcones are typically synthesized through the Claisen-Schmidt condensation reaction between acetophenones and aldehydes. Their basic structure is defined as 1,3-diphenylprop-2-en-1-one, which can exist in cis or trans forms, with the trans isomer being more stable. Modifications in the aromatic rings can enhance their biological activity by altering their pharmacokinetic properties.

1. Antimicrobial Activity

Chalcones exhibit significant antimicrobial properties against a variety of pathogens. Research indicates that this compound derivatives can inhibit both bacterial and fungal growth effectively.

- Antibacterial Properties : Studies have shown that chalcones possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For instance, certain this compound derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics like rifampicin .

- Antifungal Properties : this compound compounds have been reported to inhibit fungal cell wall synthesis by targeting β(1,3)-glucan and chitin synthases. Some derivatives showed superior antifungal effects compared to conventional antifungal agents like ketoconazole .

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound A | Antibacterial | 12 | |

| This compound B | Antifungal | 8 | |

| 5′-Chloro-2′-Hydroxythis compound | Antibacterial | 10 |

2. Anti-inflammatory Activity

Chalcones are known for their anti-inflammatory effects, primarily through the inhibition of inflammatory mediators such as nitric oxide (NO), interleukins (IL), and cyclooxygenase (COX) enzymes. For example, certain this compound derivatives have shown potent inhibition of NO production in vitro at concentrations as low as 1 µM .

3. Anticancer Activity

Research highlights chalcones' potential as anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Various studies have demonstrated that specific this compound derivatives can inhibit cancer cell proliferation by modulating signaling pathways involved in cell survival and apoptosis .

| This compound Derivative | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound X | Breast Cancer | 15 | Induces apoptosis via caspase activation |

| Compound Y | Lung Cancer | 20 | Inhibits PI3K/Akt signaling pathway |

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of chlorinated chalcones against various microbial strains. The results indicated that chlorinated derivatives exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .

Case Study 2: Anti-inflammatory Mechanism

In a model of inflammation induced by lipopolysaccharides (LPS), a specific this compound derivative significantly reduced levels of pro-inflammatory cytokines, demonstrating its potential for treating inflammatory diseases .

Properties

IUPAC Name |

(E)-1,3-diphenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFBYFPFKXHELB-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873536 | |

| Record name | (E)-Chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS], Solid | |

| Record name | Chalcone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

346.50 °C. @ 760.00 mm Hg | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000107 [mmHg] | |

| Record name | Chalcone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

614-47-1, 94-41-7 | |

| Record name | trans-Chalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-one, 1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5A2Q39HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57.5 °C | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.